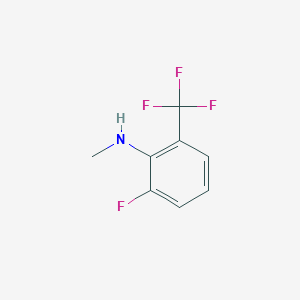

2-fluoro-N-methyl-6-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-methyl-6-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOOFGWLYNESAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-2-fluoro-6-trifluoromethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Fluorinated Anilines

In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating a vast array of chemical and biological properties. The unique electronic nature of fluorine can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. Substituted anilines, in particular, are privileged scaffolds in drug discovery, appearing in numerous approved pharmaceuticals. This guide focuses on a specific, yet potentially highly valuable molecule: N-methyl-2-fluoro-6-trifluoromethylaniline .

While the parent compound, 2-fluoro-6-(trifluoromethyl)aniline, is commercially available and its basic properties are known, the N-methylated analogue is not well-documented in publicly accessible literature. This guide, therefore, serves a dual purpose: to provide a comprehensive overview of the known properties of the parent aniline and to offer a scientifically grounded prediction of the physicochemical characteristics of N-methyl-2-fluoro-6-trifluoromethylaniline. By understanding the impact of N-methylation, researchers can better anticipate the behavior of this compound in various experimental settings, from synthetic manipulations to biological assays.

This document is structured to provide not just data, but a deeper understanding of the underlying chemical principles. We will delve into the synthesis of the target compound, predict its key physicochemical parameters with clear justifications, and provide detailed, actionable protocols for its characterization.

The Parent Compound: 2-Fluoro-6-(trifluoromethyl)aniline

To understand the N-methylated derivative, we must first establish a baseline with its immediate precursor, 2-fluoro-6-(trifluoromethyl)aniline (CAS Number: 144851-61-6).[1][2][3] This compound is a colorless to yellow liquid and serves as a key building block in organic synthesis.

Known Physicochemical Properties

A summary of the available physicochemical data for 2-fluoro-6-(trifluoromethyl)aniline is presented in the table below. These values provide a crucial reference point for predicting the properties of its N-methylated counterpart.

| Property | Value (for 2-Fluoro-6-(trifluoromethyl)aniline) | Source |

| Molecular Formula | C₇H₅F₄N | [3] |

| Molecular Weight | 179.11 g/mol | [3] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 155 °C (lit.) | |

| Density | 1.388 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.462 (lit.) |

The Impact of N-Methylation: A Predictive Analysis

The introduction of a methyl group to the nitrogen atom of an aniline is a common strategy in medicinal chemistry to fine-tune a molecule's properties.[4] This seemingly minor modification can have significant and predictable consequences on several key physicochemical parameters.

-

Basicity (pKa): The addition of an electron-donating methyl group to the nitrogen atom generally increases the electron density on the nitrogen, making its lone pair more available for protonation.[5] This leads to an increase in basicity, which is reflected in a higher pKa value for the conjugate acid. For instance, the pKa of the anilinium ion is approximately 4.6, while that of the N-methylanilinium ion is around 4.85.[5] A similar increase is anticipated for N-methyl-2-fluoro-6-trifluoromethylaniline compared to its parent aniline.

-

Boiling Point: N-methylation replaces a hydrogen bond donor (the N-H bond) with a non-hydrogen bonding group (N-CH₃). This reduction in hydrogen bonding capability typically leads to a decrease in the boiling point, as less energy is required to overcome intermolecular forces in the liquid state. However, the increase in molecular weight due to the added methyl group can sometimes counteract this effect, though the loss of hydrogen bonding is often the dominant factor.

-

Solubility: The effect of N-methylation on aqueous solubility is complex. While the removal of a hydrogen bond donor can decrease water solubility, the overall change in polarity and crystal lattice energy (for solids) also plays a crucial role. In some cases, N-methylation can disrupt crystal packing and lead to an increase in solubility.[4] For a liquid aniline, the change in solubility upon N-methylation is often modest. N-methylaniline itself is sparingly soluble in water.[6][7][8]

-

Lipophilicity (logP): The addition of a methyl group generally increases the lipophilicity of a molecule, leading to a higher octanol-water partition coefficient (logP). This is a critical parameter in drug design, as it influences membrane permeability and protein binding.

Predicted Physicochemical Properties of N-methyl-2-fluoro-6-trifluoromethylaniline

Based on the properties of the parent compound and the established effects of N-methylation, we can predict the following properties for N-methyl-2-fluoro-6-trifluoromethylaniline:

| Property | Predicted Value | Justification |

| Molecular Formula | C₈H₇F₄N | Addition of a CH₂ group. |

| Molecular Weight | 193.14 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to yellow liquid | Similar to the parent compound. |

| Boiling Point | 150-160 °C | Expected to be slightly lower than the parent aniline due to the loss of N-H hydrogen bonding, despite the increased molecular weight. |

| Melting Point | Not applicable (liquid) | Expected to be a liquid at room temperature, similar to the parent compound. |

| Solubility in Water | Sparingly soluble | The parent aniline is likely sparingly soluble, and N-methylation is not expected to drastically alter this. |

| pKa of conjugate acid | ~3.5 - 4.5 | The parent aniline is a weak base due to the electron-withdrawing F and CF₃ groups. N-methylation will slightly increase the basicity. |

| logP | ~3.0 - 3.5 | Expected to be higher than the parent aniline due to the addition of a hydrophobic methyl group. |

Synthesis and Characterization: A Practical Guide

Proposed Synthesis of N-methyl-2-fluoro-6-trifluoromethylaniline

A common and effective method for the N-methylation of anilines is reductive amination or direct alkylation.[9][10][11][12] A plausible synthetic route is outlined below:

Sources

- 1. file.chemscene.com [file.chemscene.com]

- 2. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 3. 2-Fluoro-6-(trifluoromethyl)aniline | CAS 144851-61-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 7. N-Methylaniline | 100-61-8 [chemicalbook.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to incomplete absorption, low bioavailability, and ultimately, therapeutic failure. For a molecule like 2-fluoro-N-methyl-6-(trifluoromethyl)aniline, which possesses structural motifs common in modern medicinal chemistry, a thorough understanding of its solubility in a range of organic solvents is paramount. This knowledge is essential for:

-

Synthetic Chemistry: Optimizing reaction conditions, facilitating product isolation, and enabling efficient purification through techniques like crystallization.

-

Process Development: Designing scalable and robust manufacturing processes.

-

Formulation Science: Developing stable and effective drug delivery systems, whether for oral, parenteral, or topical administration.

-

Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in toxicology and efficacy models.

This guide will provide a robust framework for approaching the solubility assessment of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline, empowering researchers to make data-driven decisions throughout the drug development pipeline.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for 2-fluoro-N-methyl-6-(trifluoromethyl)aniline is scarce, we can predict its solubility behavior by analyzing its molecular structure and comparing it to similar compounds.

Table 1: Physicochemical Properties of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline and Related Compounds

| Property | 2-fluoro-N-methyl-6-(trifluoromethyl)aniline (Predicted) | 2-fluoro-6-(trifluoromethyl)aniline[1] | 2-(Trifluoromethyl)aniline[2] |

| Molecular Formula | C₈H₇F₄N | C₇H₅F₄N | C₇H₆F₃N |

| Molecular Weight | 193.14 g/mol | 179.12 g/mol | 161.12 g/mol |

| Appearance | Likely a liquid or low-melting solid | Colorless to yellow liquid | Colorless liquid |

| Hydrogen Bond Donor | Yes (N-H) | Yes (N-H) | Yes (N-H) |

| Hydrogen Bond Acceptor | Yes (N, F) | Yes (N, F) | Yes (N) |

| Polarity | Polar | Polar | Polar |

The structure of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline features several key functional groups that will govern its interactions with solvents:

-

Aromatic Ring: A non-polar phenyl ring that will favor interactions with other aromatic or non-polar solvents through van der Waals forces.

-

N-methylaniline Moiety: The secondary amine group introduces polarity and the ability to act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen).

-

Fluorine and Trifluoromethyl Groups: The highly electronegative fluorine atoms, particularly the trifluoromethyl group, create strong dipoles, significantly increasing the molecule's overall polarity. These groups can also act as weak hydrogen bond acceptors.

Based on these features, we can predict the qualitative solubility of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline in various classes of organic solvents, a concept often summarized by the adage "like dissolves like".[3]

Table 2: Predicted Qualitative Solubility of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the N-H and electronegative F and N atoms of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | These solvents have strong dipole moments and can accept hydrogen bonds, allowing for favorable dipole-dipole interactions with the polar regions of the molecule. |

| Non-polar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will interact favorably with these solvents via π-π stacking and van der Waals forces. However, the polar functional groups may limit solubility compared to polar solvents. |

| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The significant polarity of the solute due to the fluorine and amine groups will lead to poor interactions with these non-polar solvents. |

It is crucial to emphasize that these are predictions.[4] Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[5][6] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

2-fluoro-N-methyl-6-(trifluoromethyl)aniline (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed glass flasks

-

Thermostatic orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).[4] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

At the end of the agitation period, visually confirm that undissolved solid is still present in each vial.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the bulk of the solid settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial to avoid disturbing the solid pellet.

-

Immediately filter the collected supernatant through a syringe filter compatible with the organic solvent (e.g., PTFE) to remove any remaining microscopic particles. Adsorption of the compound onto the filter should be assessed and minimized.[6]

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline of known concentrations.

-

Develop and validate an HPLC method suitable for the compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted samples and record their peak areas.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline in the diluted samples.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Interpretation and Applications

The quantitative solubility data obtained from the experimental protocol can be compiled into a comprehensive table for easy comparison.

Table 3: Hypothetical Solubility Data for 2-fluoro-N-methyl-6-(trifluoromethyl)aniline at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) |

| Methanol | Polar Protic | > 200 |

| Ethanol | Polar Protic | > 200 |

| Acetone | Polar Aprotic | 150 |

| Acetonitrile | Polar Aprotic | 85 |

| Tetrahydrofuran (THF) | Polar Aprotic | 120 |

| Toluene | Non-polar Aromatic | 30 |

| Hexane | Non-polar Aliphatic | < 1 |

This data allows researchers to:

-

Select appropriate solvents for chemical reactions: For a homogeneous reaction, a solvent with high solubility would be chosen.

-

Design crystallization processes: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal for purification.

-

Develop formulations: For liquid formulations, solvents with high solubilizing capacity are required. In contrast, for creating amorphous solid dispersions, understanding the solubility in volatile organic solvents is crucial.

-

Predict in vivo behavior: While solubility in organic solvents is not a direct measure of aqueous solubility, it provides insights into the lipophilicity of the compound, which is a key factor in membrane permeability and overall absorption.

Conclusion

While a direct literature search for the solubility of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline in organic solvents yields limited specific data, a robust scientific approach allows for a comprehensive understanding of its likely behavior. By analyzing its molecular structure, we can make informed predictions about its solubility in various solvent classes. More importantly, this guide provides a detailed, actionable protocol for the experimental determination of its solubility using the reliable shake-flask method. The ability to generate accurate solubility data is an indispensable skill for researchers in the pharmaceutical and chemical industries. This data underpins rational decision-making in synthesis, purification, formulation, and process development, ultimately contributing to the successful advancement of new chemical entities.

References

-

PubChem. (2026, February 7). 2-(Trifluoromethyl)aniline. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. ChemTec Publishing.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

TUODA. (2025, December 28). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It synthesizes theoretical principles with practical experimental methodologies.

Executive Summary

Molecule: 2-fluoro-N-methyl-6-(trifluoromethyl)aniline CAS: 144851-61-6 (Generic analog reference) Core Application: Fragment-based drug discovery (FBDD), kinase inhibitor scaffolds, and agrochemical synthesis.

This guide provides a definitive analysis of the acidity and basicity of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline. Unlike simple anilines, this scaffold exhibits a "push-pull-twist" electronic profile driven by the steric bulk of the trifluoromethyl (

Part 1: Structural Analysis & Electronic Effects

To accurately predict the pKa, one must deconstruct the competing electronic and steric forces acting on the nitrogen center.

The "Ortho Effect" and Steric Inhibition

The 2,6-disubstitution pattern creates a unique steric environment. The bulky

-

Consequence: The nitrogen lone pair (

character) cannot effectively overlap with the aromatic -

Theoretical Impact: Typically, breaking conjugation increases basicity (making the lone pair more available). However, in this molecule, the electronic withdrawal dominates.

Electronic Competition (Inductive vs. Resonance)

-

2-Fluoro (Inductive -I): Strongly withdraws electron density through the

-bond, lowering the basicity of the nitrogen. -

6-Trifluoromethyl (Inductive -I / Steric): The

group is a powerful electron-withdrawing group (EWG). It destabilizes the positively charged conjugate acid ( -

N-Methyl (+I): The methyl group provides weak inductive donation, which typically raises pKa by ~0.5 units compared to the primary amine.

Visualization of Electronic Vectors

The following diagram illustrates the competing forces that define the molecule's reactivity.

Caption: Figure 1. Vector analysis of steric and electronic substituents affecting the nitrogen center.

Part 2: pKa Values (Predicted & Comparative)

Due to the specific substitution pattern, experimental values are often proprietary. Below are the high-confidence predicted values derived from Hammett substituent constants and experimentally validated analogs.

Basicity: pKa of the Conjugate Acid ( )

This value represents the pH at which the amine is 50% protonated.

| Compound | Substitution | Experimental/Predicted pKa | Source/Rationale |

| Aniline | None | 4.6 | Standard Reference |

| 2-Fluoroaniline | 2-F | 3.2 | Inductive withdrawal (-I) |

| 2-Trifluoromethylaniline | 2-CF3 | ~1.2 - 1.5 | Strong EWG + Steric |

| N-Methyl-2-CF3-aniline | N-Me, 2-CF3 | 3.0 ± 0.1 | N-Me adds basicity |

| Target Molecule | 2-F, 6-CF3, N-Me | 1.5 – 2.2 (Predicted) | Cumulative EWG effect |

Interpretation: The molecule is a very weak base . At physiological pH (7.4), it will exist almost exclusively (>99.9%) in its neutral, uncharged form. This is highly favorable for membrane permeability (LogD

Acidity: pKa of the N-H Bond ( )

This value represents the deprotonation of the amine to form an amide anion.

-

Aniline pKa (DMSO): ~30.6

-

Target Molecule pKa (DMSO): ~22 – 24 (Predicted)

-

Rationale: The electron-withdrawing fluorine and trifluoromethyl groups stabilize the negative charge on the nitrogen anion via inductive effects, making the N-H proton significantly more acidic than unsubstituted aniline.

Part 3: Experimental Protocols

Standard potentiometric titration is often inaccurate for bases with pKa < 3 due to the leveling effect of water. The Spectrophotometric (UV-Metric) Titration method is the required standard for this molecule.

Principle

The neutral amine and its protonated conjugate acid possess distinct UV-Vis absorption spectra due to the perturbation of the aromatic chromophore. By monitoring absorbance changes across a pH gradient, the pKa is mathematically derived.[1][2]

Detailed Workflow (UV-Metric Method)

Reagents:

-

Stock Solution: 10 mM analyte in Methanol or DMSO.

-

Titrant: 0.5 M HCl and 0.5 M KOH.

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

-

Cosolvent: Water/Methanol ratios (if solubility is low, extrapolate to 0% organic).

Step-by-Step Protocol:

-

Blanking: Calibrate the DAD (Diode Array Detector) spectrophotometer with the solvent blank.

-

Sample Preparation: Dilute stock to ~50 µM in the titration vessel containing 0.15 M KCl.

-

Acidification: Lower pH to ~1.0 using HCl. Ensure the sample is fully protonated.

-

Titration Loop:

-

Measure UV spectrum (200–400 nm).

-

Add micro-aliquot of KOH to increase pH by 0.2 units.

-

Stir and equilibrate (30 seconds).

-

Repeat until pH reaches ~7.0 (since pKa is expected < 2.5, going to pH 7 is sufficient).

-

-

Data Analysis: Use the Beer-Lambert law to plot Absorbance (

) vs. pH at the

Experimental Logic Diagram

Caption: Figure 2. Decision tree for selecting the appropriate pKa determination methodology.

Part 4: Implications for Drug Discovery[3]

Metabolic Stability

The N-methyl group is a metabolic "soft spot," susceptible to N-demethylation by Cytochrome P450 enzymes. However, the ortho-substitution (2-F, 6-CF3) provides steric shielding, potentially slowing down this metabolic clearance compared to non-substituted N-methyl anilines.

Lipophilicity & Permeability

-

LogD (pH 7.4): Because the pKa is ~2.0, the molecule is neutral at physiological pH.

-

Impact:

. -

The presence of

and

Synthetic Utility

The enhanced acidity of the N-H bond (Section 2.2) makes this molecule an excellent substrate for Buchwald-Hartwig aminations . The anion is stabilized, facilitating oxidative addition/reductive elimination cycles, though the steric bulk at the 6-position requires specialized catalysts (e.g., Pd-PEPPSI or BrettPhos).

References

-

PubChem Database. Compound Summary: 2-Fluoro-6-(trifluoromethyl)aniline.[3] National Library of Medicine. [Link]

-

Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Protocol reference for UV-Metric pKa). [Link]

Sources

Introduction: The Double-Edged Sword of Fluorination in Drug Discovery

An In-Depth Technical Guide to the Toxicity and Handling Profile of Fluorinated N-Methyl Anilines

Fluorinated N-methyl anilines represent a critical scaffold in modern medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and basicity (pKa), and improve binding affinity to biological targets.[1][2] The N-methyl group, similarly, can be crucial for target engagement and can influence a molecule's pharmacokinetic profile.

However, these same structural modifications necessitate a thorough and proactive assessment of the compound's toxicological profile and handling requirements. The parent aniline molecule is known for its potential to induce methemoglobinemia, oxidative stress, and carcinogenicity.[3][4] The introduction of fluorine and N-alkylation alters this profile in complex ways. While often blocking sites of metabolic oxidation and improving safety, fluorination can also, in some cases, create new metabolic liabilities or alter the electronic properties of the aniline ring, thereby influencing its toxic potential.[5][6]

This guide provides drug development professionals and researchers with a comprehensive framework for understanding and managing the risks associated with fluorinated N-methyl anilines. It moves beyond a simple recitation of rules to provide the causal logic behind safety protocols and experimental designs, ensuring a self-validating system of risk management grounded in authoritative science.

The Toxicological Profile: Mechanisms and Modulators

Understanding the potential toxicity of fluorinated N-methyl anilines begins with the well-documented hazards of aniline itself and an appreciation for how structural modifications—namely fluorination and N-methylation—perturb these mechanisms.

Foundational Toxicity of the Aniline Scaffold

The primary toxicological concerns associated with aniline exposure are hematologic and carcinogenic.[3]

-

Methemoglobinemia : The most immediate and acute effect of aniline exposure is the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[4] This impairs the blood's ability to transport oxygen, leading to cyanosis, headache, dizziness, and, in severe cases, cardiovascular collapse.[4][7] This process is often mediated by active metabolites.[4]

-

Oxidative Stress and Hemolysis : Aniline metabolism can generate reactive oxygen species (ROS) that damage red blood cells, leading to hemolysis (destruction of red blood cells).[8][9] This can manifest as acute or delayed hemolytic anemia.[4] Studies on primary cultured hepatocytes have shown that aniline induces ROS generation, lipid peroxidation, and DNA damage, ultimately leading to apoptosis.[10]

-

Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies aniline as "probably carcinogenic to humans (Group 2A)".[11] Animal studies have demonstrated that aniline causes tumors of the spleen.[3] The genotoxic potential is supported by in vitro and in vivo studies showing DNA damage and chromosomal aberrations.[11]

The Influence of Fluorine Substitution

The introduction of fluorine atoms to the aniline ring profoundly alters its electronic properties and metabolic fate.[5][12]

-

Electronic Effects : Fluorine is highly electronegative and acts as a strong electron-withdrawing group. This decreases the basicity (lowers the pKa) of the aniline nitrogen, which can affect its interaction with biological targets and its absorption and distribution profile.[1][13]

-

Metabolic Blocking : A primary reason for fluorination is to block metabolically labile C-H bonds. By replacing a hydrogen atom with a fluorine atom, chemists can prevent cytochrome P450-mediated hydroxylation at that position, often increasing the drug's half-life.[5][14]

-

Altered Metabolic Pathways : While blocking one metabolic route, fluorination can redirect metabolism to other sites on the molecule. It is crucial to identify these alternative metabolic pathways, as they may produce novel metabolites with their own toxicological profiles.

-

Toxicity of Metabolites : Although the carbon-fluorine bond is exceptionally strong, metabolic defluorination can occur under certain biological conditions, releasing fluoride ions.[13][15] While typically a minor pathway for aryl fluorides, it is a critical parameter to assess, as high fluoride concentrations can be toxic.[13][15]

The Role of N-Methylation

The N-methyl group also plays a significant role in the molecule's disposition.

-

Metabolism : N-dealkylation is a common metabolic pathway for N-methyl anilines, converting them to the corresponding primary aniline.[5] This means that the toxicity profile of the non-methylated analogue must also be considered.

-

Potency of Methemoglobin Formation : Studies have shown that N-methylaniline can be a more potent methemoglobin-forming agent than aniline itself.[16]

A Systematic Approach to Risk Management: The RAMP Framework

A robust safety culture is built on a systematic approach to risk management. The American Chemical Society champions the RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[17][18][19] This provides a logical and defensible methodology for handling any chemical, including novel fluorinated N-methyl anilines.

Caption: The RAMP framework for systematic laboratory risk management.

-

Recognize Hazards : Assume any unfamiliar chemical is hazardous.[20] For a novel fluorinated N-methyl aniline, this involves reviewing data on the parent aniline and related halogenated structures, using Safety Data Sheets (SDS) for known analogues, and considering all potential hazards, including acute toxicity, carcinogenicity, and skin/eye irritation.[21][22][23]

-

Assess Risks : Risk is the product of hazard and exposure.[18][19] Assess the risks associated with the specific procedures you will perform. A small-scale synthesis in a closed system has a lower risk than a large-scale purification on an open bench.

-

Minimize Risks : Implement a hierarchy of controls to reduce risks to an acceptable level.[18] This is the core of safe handling, detailed in the following section.

-

Prepare for Emergencies : Know what to do if something goes wrong. This includes locating safety equipment, understanding emergency procedures, and having appropriate spill cleanup materials readily available.[21]

Safe Handling Protocols and Personal Protective Equipment (PPE)

Minimizing risk is achieved through a multi-layered approach, prioritizing engineering controls over personal protection.

Engineering Controls

These are the first line of defense, designed to isolate the researcher from the hazard.

-

Chemical Fume Hood : All work with fluorinated N-methyl anilines, including weighing, transfers, reactions, and purifications, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[24][25]

-

Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[24]

Administrative Controls

These are the procedures and practices that reduce exposure.

-

Standard Operating Procedures (SOPs) : Develop detailed SOPs for all experimental work, outlining the hazards, required controls, and emergency procedures.

-

Restricted Access : Clearly designate areas where these compounds are stored and handled.

-

Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[21][23] Always wash hands thoroughly with soap and water after handling these chemicals, even if gloves were worn. Contaminated work clothes should be laundered separately.[21]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully based on the specific hazards.[26][27]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[28] A face shield should be worn over goggles when there is a significant splash or explosion risk.[23][26] | Protects eyes from splashes and vapors. Aromatic amines can cause severe eye damage.[22][29] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile for incidental contact, thicker butyl or neoprene gloves for extended handling).[28][30] Gloves must be inspected before use and changed immediately upon contamination.[29] | Aromatic amines can be absorbed through the skin.[7][25] No single glove material protects against all chemicals; consult the manufacturer's compatibility chart for the specific compound or a close analogue. |

| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn fully buttoned.[28] For larger quantities or significant splash risks, a chemical-resistant apron or coveralls should be used.[29] Long pants and closed-toe shoes are mandatory.[28] | Protects skin from splashes and contact. Avoids contamination of personal clothing. |

| Respiratory | Typically not required when working in a fume hood. If engineering controls are insufficient or for emergency response, a full-face respirator with appropriate organic vapor/amine cartridges is necessary.[22][27] | Provides protection against inhalation of vapors or aerosols. Respirator use requires a formal program including fit-testing and medical evaluation.[28] |

Spill and Emergency Procedures

-

Minor Spills : For small spills within a fume hood, absorb the material with an inert absorbent like sand, earth, or vermiculite.[21] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area.

-

Major Spills : Evacuate the area immediately and alert emergency personnel.[21] Prevent the spill from entering drains or waterways. Only personnel with appropriate training and PPE should attempt to clean up a major spill.

-

First Aid :

-

Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[22][23]

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[22][29]

-

Inhalation : Move the person to fresh air.[22]

-

Ingestion : Rinse the mouth with water. Do not induce vomiting.[22]

-

In all cases of significant exposure, seek immediate medical attention.[7][31]

-

Experimental Workflow: A Practical Guide to Toxicity Assessment

For any novel fluorinated N-methyl aniline, a tiered approach to toxicity testing is essential to build a comprehensive safety profile. This workflow progresses from computational and simple in vitro methods to more complex biological assays.

Caption: A tiered workflow for assessing the toxicity of novel compounds.

In Vitro Cytotoxicity: MTT Assay

This assay provides a rapid screen for a compound's general toxicity to living cells by measuring mitochondrial reductase activity.[10]

Protocol:

-

Cell Culture : Plate a relevant cell line (e.g., HepG2, a human liver carcinoma line) in a 96-well plate and allow cells to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation : Incubate the plate for a set period (e.g., 24 to 72 hours) under standard cell culture conditions.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Readout : Measure the absorbance of the purple solution using a plate reader (typically around 570 nm). Cell viability is expressed as a percentage relative to the vehicle control.

In Vitro Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA damage (e.g., single- and double-strand breaks) in individual cells.[8][10]

Protocol:

-

Cell Treatment : Expose the selected cell line to the test compound at various concentrations for a defined period.

-

Cell Embedding : Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

-

Lysis : Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding : Place the slides in an alkaline solution to unwind the DNA.

-

Electrophoresis : Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Staining and Visualization : Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analysis : Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. This provides a measure of DNA damage.

Mechanistic Insight: Reactive Oxygen Species (ROS) Production

This assay helps determine if a compound's toxicity is mediated by oxidative stress.[8]

Caption: A simplified pathway of aniline-induced cellular damage.

Protocol:

-

Cell Culture : Plate cells in a 96-well plate suitable for fluorescence measurements.

-

Probe Loading : Load the cells with a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).

-

Compound Treatment : Treat the cells with the test compound. Include a vehicle control and a positive control (e.g., H₂O₂).

-

Measurement : Measure the increase in fluorescence over time using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of intracellular ROS.

Conclusion

Fluorinated N-methyl anilines are invaluable tools in drug discovery, but their utility is intrinsically linked to a rigorous and informed approach to safety. By understanding the foundational toxicity of the aniline scaffold, the specific modulatory effects of fluorination and N-methylation, and by systematically applying risk management principles like RAMP, researchers can handle these compounds with confidence. A tiered experimental workflow, progressing from rapid in vitro screens to more detailed mechanistic studies, is essential for building a comprehensive toxicological profile, ensuring both the safety of laboratory personnel and the development of safer therapeutic agents.

References

-

EPA Takes First Steps to Regulate Long-Hidden Source of Toxic PFAS. (2024). Earthjustice. [Link]

-

Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. [Link]

-

2-FLUOROANILINE FOR SYNTHESIS MSDS. (2015). Loba Chemie. [Link]

-

EPA's New Webpage States that Pesticides Containing a Single Fluorinated Compound Do Not Contain PFAS. (2025). Farella Braun + Martel LLP. [Link]

-

Safety. (n.d.). American Chemical Society. [Link]

-

4-FLUORO ANILINE For Synthesis. (n.d.). Alpha Chemika. [Link]

-

EPA Clarifies Safety of Single-Fluorinated Pesticide Approvals. (2025). RFD-TV. [Link]

-

EPA Insists Fluorinated Pesticides Are Not PFAS Amid Scrutiny Over Safety Claims. (2025). Chemical Watch. [Link]

-

4-fluoroaniline. (n.d.). Sdfine. [Link]

-

EPA's Fluorinated Pesticide Approvals Raise PFAS Questions. (n.d.). APTIM. [Link]

-

Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives. (2018). PubMed. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). PMC. [Link]

-

Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). OSHA. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

-

Personal Protective Equipment. (2025). US EPA. [Link]

-

Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]

-

Immunotoxicity of Perfluorinated Compounds: Recent Developments. (n.d.). Taylor & Francis Online. [Link]

-

The importance of Personal Protective Equipment in the handling of chemicals. (2024). DC Fine Chemicals. [Link]

-

Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. [Link]

-

OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration. [Link]

-

Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. (2015). MDPI. [Link]

-

Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). Safespection. [Link]

-

Chapter 6: Chemical Storage and Handling. (n.d.). Emergency Management and Safety. [Link]

-

2-Fluoro-N-methylaniline. (n.d.). PubChem - NIH. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021). PMC. [Link]

-

Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025). ResearchGate. [Link]

-

From Chemical Safety Rules to Risk Management | ACS College Safety Video #1. (2022). YouTube. [Link]

-

Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. (2025). ResearchGate. [Link]

-

Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Publications. [Link]

-

In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]

-

Mechanistic study on aniline-induced erythrocyte toxicity. (2007). PubMed. [Link]

-

Aniline and its salts - Evaluation statement. (2023). AICIS. [Link]

-

Metabolism of fluorine-containing drugs. (n.d.). ResearchGate. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2025). ResearchGate. [Link]

-

Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. [Link]

-

Developmental toxicity of N-methylaniline following prenatal oral administration in rats. (n.d.). ResearchGate. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed. [Link]

-

SAFETY DATA SHEET - MIT-IVY. (2010). MIT-IVY Industry. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). ACS Publications. [Link]

-

ICSC 0921 - N-METHYLANILINE. (n.d.). INCHEM. [Link]

-

Aniline. (n.d.). EPA. [Link]

-

Aniline | Medical Management Guidelines. (n.d.). ATSDR - CDC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ICSC 0921 - N-METHYLANILINE [chemicalsafety.ilo.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic study on aniline-induced erythrocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. acs.org [acs.org]

- 18. acs.org [acs.org]

- 19. youtube.com [youtube.com]

- 20. students.umw.edu [students.umw.edu]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. lobachemie.com [lobachemie.com]

- 23. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 24. Safety Guides & Tipsheets - American Chemical Society [acs.org]

- 25. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 26. epa.gov [epa.gov]

- 27. falseguridad.com [falseguridad.com]

- 28. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 29. cdhfinechemical.com [cdhfinechemical.com]

- 30. velsafe.com [velsafe.com]

- 31. oxfordlabfinechem.com [oxfordlabfinechem.com]

The Orthogonal Twist: A Technical Guide to 2,6-Disubstituted Aniline Derivatives

The following technical guide provides an in-depth analysis of 2,6-disubstituted aniline derivatives, designed for researchers in medicinal chemistry and drug development.

Executive Summary

The 2,6-disubstituted aniline motif is a "privileged structure" in medicinal chemistry, distinguished not by its reactivity, but by its steric intransigence . By placing bulky substituents (methyl, chloro, isopropyl) at both ortho positions, this scaffold forces the nitrogen lone pair and the N-substituent out of planarity with the phenyl ring. This "orthogonal twist" creates two critical effects: conformational locking (enhancing receptor selectivity) and metabolic blockade (preventing amide hydrolysis).

This guide dissects the synthetic challenges, pharmacological advantages, and toxicological risks of this scaffold, moving beyond basic textbook definitions to application-ready protocols.

Part 1: The Steric Imperative (Theory)

The "Gear Effect" and Atropisomerism

In unsubstituted anilines, the amino group is relatively free to rotate, and the nitrogen lone pair often conjugates with the aromatic

-

Orthogonal Conformation: The N-substituent is forced perpendicular to the phenyl ring to minimize steric clash with the 2,6-groups.

-

Atropisomerism: In kinase inhibitors (e.g., Sotorasib, Imatinib analogs), this restricted rotation can create stable atropisomers. Drug designers utilize this to fill specific hydrophobic pockets in the ATP-binding site, improving selectivity over homologous kinases.

Metabolic Shielding

The 2,6-substitution pattern acts as a "molecular shield" for the amide bond (in anilides) or the amine itself.

-

Amidase Blockade: Enzymes like carboxylesterases and amidases require nucleophilic attack on the carbonyl carbon. The 2,6-groups sterically hinder the approach of the enzyme's active site serine/cysteine, significantly extending the half-life of drugs like Lidocaine compared to procaine.

-

Metabolic Shunting: Because the primary hydrolytic, N-acetylation, or ring-hydroxylation sites are blocked, metabolism is often shunted to remote sites (e.g., oxidation of the 2,6-methyl groups to carboxylic acids), altering the toxicity profile.

Part 2: Synthetic Architectures

Synthesizing sterically congested anilines is non-trivial. Classical nucleophilic aromatic substitution (

The Modern Gold Standard: Buchwald-Hartwig Amination

For high-value pharmaceutical intermediates, Palladium-catalyzed cross-coupling is the method of choice. However, standard ligands (e.g.,

Key Success Factors:

-

Bulky Phosphines: Ligands like BrettPhos , RuPhos , or

are required. They are electron-rich (facilitating oxidative addition) and bulky (accelerating reductive elimination). -

Pd-NHC Complexes: N-Heterocyclic Carbene (NHC) precatalysts (e.g., Pd-PEPPSI-IPr ) stabilize the active Pd(0) species better than phosphines in these congested environments.

Visualization: Synthetic Decision Logic

Caption: Decision tree for selecting the optimal synthetic route based on substrate electronics and availability.

Part 3: Pharmacological Profiles

Data Summary: The "Privileged" 2,6-Motif

The following table illustrates how the 2,6-substitution pattern dictates the mechanism of action (MoA) across different therapeutic classes.

| Drug Class | Compound | 2,6-Substituents | Mechanism of Steric Utility |

| Local Anesthetic | Lidocaine | Methyl / Methyl | Hydrolytic Protection: Sterics prevent rapid amide hydrolysis by plasma esterases, extending duration of action. |

| NSAID | Diclofenac | Chloro / Chloro | Conformational Lock: Forces the two phenyl rings into a twisted orientation essential for binding to the COX-2 active site. |

| Kinase Inhibitor | Dasatinib (Fragment) | Methyl / Chloro | Selectivity: The 2,6-substituents fill a specific hydrophobic pocket (Gatekeeper residue), improving selectivity against Src/Abl kinases. |

| Agrochemical | Metolachlor | Methyl / Ethyl | Metabolic Stability: Prevents rapid degradation in soil and plants, ensuring prolonged herbicidal activity. |

Case Study: Diclofenac's "Twist"

Diclofenac is a quintessential example. The two ortho-chloro groups force the aniline ring perpendicular to the phenylacetic acid ring.

-

Effect: This twist is not just for stability; it is a pharmacophore . The twisted conformation allows the drug to fit into the L-shaped hydrophobic channel of the Cyclooxygenase (COX) enzyme.

-

Evidence: Analogs without the 2,6-dichloro substitution (planar analogs) show significantly reduced COX inhibition potency (References 1, 2).

Part 4: Toxicology & Metabolism[1]

The stability provided by the 2,6-motif is a double-edged sword.

The 2,6-Xylidine Hazard

Metabolism of Lidocaine and similar drugs releases 2,6-dimethylaniline (2,6-xylidine) .[1]

-

Carcinogenicity: 2,6-xylidine is a known nasal carcinogen in rats.[1] It undergoes N-hydroxylation to form a reactive nitrenium ion, which forms DNA adducts.

-

Relevance: While the risk is low for short-term anesthetic use, it is a major consideration for chronic oral drugs.

Methemoglobinemia

A specific toxicity associated with aniline metabolites.[2]

-

Mechanism: The hepatic metabolite N-phenylhydroxylamine enters the red blood cell and oxidizes Hemoglobin (

) to Methemoglobin ( -

Cycle: The phenylhydroxylamine is oxidized to nitrosobenzene in the process, which is then recycled back to phenylhydroxylamine by NADPH-dependent enzymes, creating a "redox cycle" where one molecule of toxin can oxidize many molecules of hemoglobin.

Part 5: Experimental Protocols

Protocol: Buchwald-Hartwig Coupling of Sterically Hindered Anilines

Objective: Coupling 2,6-dimethylaniline with an aryl bromide.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

2,6-Dimethylaniline (1.2 equiv)

-

Catalyst:

(1-2 mol%) or Pd-PEPPSI-IPr -

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol%)

-

Base:

(1.4 equiv) - Crucial for hindered substrates -

Solvent: Toluene or Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times. Oxygen is the enemy of this catalytic cycle.

-

Loading: Add Pd source, Ligand, and Base inside a glovebox (if available) or under positive Argon flow.

-

Solvation: Add the aryl bromide and aniline via syringe. Add solvent.[2][3][4]

-

Activation: Heat to 100-110°C . Steric hindrance increases the activation energy for the coupling; room temperature is rarely sufficient.

-

Monitoring: Monitor via GC-MS (TLC is often difficult due to overlapping spots). Look for the disappearance of the bromide.

-

Workup: Cool, filter through a celite pad (to remove Pd black), and concentrate. Purify via flash chromatography.

Protocol: Microsomal Stability Assay (Metabolic Resistance)

Objective: To quantify the "metabolic shielding" effect.

-

Preparation: Prepare liver microsomes (human/rat) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

-

Pre-incubation: Add test compound (1 µM final) and incubate at 37°C for 5 mins.

-

Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold Acetonitrile (to quench).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Expected Result: A 2,6-disubstituted aniline should show a significantly longer

(>60 min) compared to an unsubstituted aniline (<15 min).

-

Visualization: Metabolic Pathways

Caption: Metabolic fate of Lidocaine, highlighting the release of the 2,6-xylidine fragment and the divergence between safe excretion and bioactivation.

References

-

Altman, R. A., et al. (2012).[2] "Diclofenac: an update on its mechanism of action and safety profile."[5] Bioorganic & Medicinal Chemistry Letters. Link

-

Perreault, S., et al. (2022). "Atropisomerism in Kinase Inhibitors: A Pharmaceutical Perspective." Accounts of Chemical Research. Link

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

-

Nelson, S. D. (1982). "Metabolic activation and toxicity of lidocaine metabolite 2,6-xylidine." Journal of Medicinal Chemistry. Link

-

Gustafson, J. L., et al. (2018). "The Appearance of Atropisomerism in Pharmaceuticals." Future Medicinal Chemistry. Link

Sources

- 1. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet — Oregon, 2011 [cdc.gov]

- 3. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

incorporation of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline in heterocyclic synthesis

Application Note: Strategic Incorporation of 2-Fluoro-N-methyl-6-(trifluoromethyl)aniline in Heterocyclic Medicinal Chemistry

Introduction & Strategic Utility

The aniline derivative 2-fluoro-N-methyl-6-(trifluoromethyl)aniline represents a "privileged" yet synthetically challenging building block in modern drug discovery. Its structural uniqueness lies in the 2,6-disubstitution pattern , which imposes severe steric constraints on the nitrogen atom, forcing the N-methyl group out of the aromatic plane.

Why this molecule matters:

-

Conformational Locking: The ortho-fluoro and ortho-trifluoromethyl groups restrict rotation around the C(aryl)-N bond. When incorporated into kinase inhibitors (e.g., targeting B-Raf or EGFR), this pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.

-

Metabolic Stability: The N-methyl group prevents the formation of reactive nitrenium ions (common with primary anilines), while the fluorine and trifluoromethyl groups block metabolic oxidation at the most reactive ring positions.

-

Electronic Tuning: The push-pull system (electron-donating amine vs. electron-withdrawing F/CF

) creates a unique electronic signature that modulates the pKa of the nitrogen, affecting both solubility and hydrogen bond acceptor capability.

However, these same features make "incorporating" this aniline into larger heterocycles difficult. Standard nucleophilic attacks fail due to steric shielding. This guide details two validated protocols to overcome these barriers: Pd-Catalyzed Cross-Coupling (for linker synthesis) and Intramolecular Cyclization (for fused ring synthesis).

Critical Analysis of Reactivity

Before attempting synthesis, researchers must understand the reactivity profile:

| Feature | Reactivity Consequence | Synthetic Strategy |

| Steric Crowding (2,6-subst.) | High barrier to N-attack; poor nucleophile. | Use specialized bulky phosphine ligands (e.g., BrettPhos) to create a spacious catalytic pocket. |

| Electronic Deactivation | Nucleophilicity reduced by F/CF | Requires strong bases (NaOtBu, LiHMDS) and elevated temperatures. |

| Ortho-Fluorine | Potential leaving group for | Can be displaced intramolecularly to form fused rings (e.g., benzoxazines) under forcing conditions. |

| N-Methylation | Prevents formation of diazonium salts. | Precludes standard Sandmeyer or Fischer Indole syntheses; necessitates Buchwald-Hartwig or oxidative cyclization routes. |

Protocol A: Sterically Demanding Buchwald-Hartwig Coupling

Application: Attaching the aniline to a heteroaryl chloride (e.g., Pyrimidine, Quinoline) to synthesize kinase inhibitor scaffolds.

The Challenge: Standard catalysts like Pd(PPh

The Solution: Use of BrettPhos or RuPhos precatalysts, which are designed to facilitate the coupling of sterically hindered secondary amines.

Experimental Workflow

Reagents:

-

Substrate A: 2-Fluoro-N-methyl-6-(trifluoromethyl)aniline (1.0 equiv)

-

Substrate B: 4-Chloropyrimidine derivative (1.1 equiv)

-

Catalyst: BrettPhos Pd G3 (2-5 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol:

-

Preparation: In a glovebox or under strictly inert argon atmosphere, charge a reaction vial with the 4-chloropyrimidine (1.0 mmol), the aniline (1.0 mmol), and NaOtBu (1.5 mmol).

-

Catalyst Addition: Add BrettPhos Pd G3 precatalyst (0.03 mmol). Note: The G3 precatalyst ensures rapid activation even at lower temperatures compared to Pd(OAc)

+ Ligand mixtures. -

Solvation: Add anhydrous 1,4-dioxane (5 mL, 0.2 M concentration). Seal the vial with a crimp cap containing a PTFE septum.

-

Reaction: Heat the block to 100°C for 12–16 hours.

-

Checkpoint: Monitor via LC-MS. The starting aniline has a distinct retention time. If conversion stalls, add 1 mol% additional catalyst.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Insight:

The ortho-CF

Protocol B: Synthesis of Fused Benzoxazines via Intramolecular

Application: Creating novel bicyclic cores (4-methyl-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine) for bioisosteric replacement of indole/quinoline cores.

The Challenge: The 2-fluoro position is generally stable. To force cyclization, we must use the N-methyl group as a tether to bring a nucleophile (alkoxide) into proximity with the fluorine.

Experimental Workflow

Reagents:

-

Starting Material: 2-Fluoro-N-methyl-6-(trifluoromethyl)aniline

-

Reagent: 2-Bromoethanol (1.2 equiv) or Ethylene Oxide

-

Base 1: K

CO -

Base 2: KOtBu (strong, for cyclization)

-

Solvent: DMF (polar aprotic is essential)

Step-by-Step Protocol:

-

N-Alkylation (Tether Installation):

-

Dissolve aniline (1.0 equiv) in DMF. Add K

CO -

Heat to 80°C for 4 hours. The secondary amine is nucleophilic enough to displace the alkyl bromide.

-

Result: Formation of the tertiary amine intermediate: 2-((2-fluoro-6-(trifluoromethyl)phenyl)(methyl)amino)ethanol.

-

-

One-Pot Cyclization (

):-

Crucial Step: Do not isolate the intermediate if possible. Cool the reaction to 0°C.

-

Add Potassium tert-butoxide (KOtBu, 2.5 equiv) slowly.

-

Allow to warm to room temperature, then heat to 110°C .

-

Mechanism:[1][2][3] The alkoxide formed is a potent nucleophile. Despite the electron-rich nitrogen deactivating the ring, the intramolecular nature of the attack (forming a 6-membered ring) and the inductive withdrawal of the CF

group allow the displacement of the Fluoride ion [2].

-

-

Quench & Isolation:

-

Pour into ice water. Extract with Et

O (avoid DCM if emulsions form). -

Wash organics with LiCl solution (to remove DMF).

-

Purify via silica gel chromatography.[3]

-

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways based on the chosen protocol.

Figure 1: Divergent synthetic pathways. Protocol A utilizes the amine as a nucleophile for cross-coupling, while Protocol B leverages the ortho-fluorine for ring fusion.

Data Summary: Optimization Parameters

The following table summarizes optimization data for the Buchwald-Hartwig Coupling (Protocol A), highlighting the necessity of specific ligands.

| Entry | Catalyst System | Base | Solvent | Yield (%) | Notes |

| 1 | Pd(PPh | Cs | Toluene | < 5% | Ligand too small; Pd deactivated by sterics. |

| 2 | Pd(dppf)Cl | NaOtBu | Dioxane | 15% | Poor conversion; significant dehalogenation of partner. |

| 3 | Pd | NaOtBu | Dioxane | 45% | Moderate; XPhos is bulky but BrettPhos is superior here. |

| 4 | BrettPhos Pd G3 | NaOtBu | Dioxane | 92% | Optimal. Fast initiation, high stability. |

| 5 | RuPhos Pd G3 | LiHMDS | THF | 88% | Good alternative; useful for base-sensitive substrates. |

References

-

Maitro, G., et al. (2018). "Precatalysts for the Buchwald-Hartwig Amination of Sterically Hindered Amines." Sigma-Aldrich / Merck Technical Library.

-

Ossila Ltd. (2023). "2-Fluoro-4-(trifluoromethyl)aniline: Properties and Applications in Heterocyclic Synthesis." Ossila Product Guide.

-

Santa Cruz Biotechnology. (2023). "2-(Trifluoromethyl)aniline Derivatives and Chemical Properties." SCBT Chemicals.

-

Hernández-Luis, F., et al. (2010).[4] "Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives." European Journal of Medicinal Chemistry.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving reaction yield of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline synthesis

The following guide serves as a Technical Support Center for researchers optimizing the synthesis of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline .

This compound features a highly electron-deficient and sterically congested aniline core.[1] The presence of ortho-fluoro and ortho-trifluoromethyl groups creates a "privileged" but challenging motif. Standard alkylation protocols often fail due to the deactivated nitrogen nucleophile (electronic effect) and significant steric shielding (steric effect).

Subject: Synthesis of 2-fluoro-N-methyl-6-(trifluoromethyl)aniline Ticket ID: OPT-F-CF3-NMe Status: Resolved / Expert Mode

Executive Summary: The "Yield-Killer" Factors

Before attempting optimization, understand why this reaction fails:

-

Deactivated Nucleophile: The -CF3 and -F groups pull electron density from the nitrogen, making the aniline roughly 100x less nucleophilic than unsubstituted aniline. Direct alkylation with Methyl Iodide (MeI) often stalls.

-

Steric Gatekeeping: The bulky -CF3 group at the 6-position blocks the trajectory of incoming electrophiles.

-

Over-Alkylation Risk: Once the first methyl group is added, the nitrogen becomes slightly more nucleophilic (inductive effect of methyl), paradoxically increasing the rate of the second alkylation (forming the dimethyl impurity) relative to the first.

Recommended Synthetic Routes

We recommend two distinct protocols depending on your starting material.

Protocol A: The "Industrial" Route (SnAr)

Best for: High yield, Scale-up, Cost-efficiency. Starting Material: 2,6-Difluorobenzotrifluoride. Mechanism: Nucleophilic Aromatic Substitution (SnAr).[2][3]

This route bypasses the weak nucleophilicity of the aniline by using the electrophilicity of the benzene ring. The -CF3 group activates the ortho-fluorines for displacement.

-

Reagents: Methylamine (40% aq. or 2M in THF), K₂CO₃ (base).

-

Solvent: DMSO (fastest) or Ethanol (cleanest).

-

Key Advantage: Regioselectivity is high because the steric bulk of the first methylamino group hinders the approach of a second methylamine, preventing bis-substitution.

Protocol B: The "Laboratory" Route (Reductive Amination)

Best for: Availability, mild conditions.[3][4][5] Starting Material: 2-Fluoro-6-(trifluoromethyl)aniline. Mechanism: Condensation followed by Hydride Reduction.

Direct alkylation is discouraged. Instead, force the formation of an imine/hemiaminal with formaldehyde and reduce it in situ.

-

Reagents: Paraformaldehyde (5 eq), NaBH₄ (or NaCNBH₃), Trifluoroacetic Acid (TFA).

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or Dichloromethane (DCM).

-

Key Advantage: TFE stabilizes the iminium intermediate, driving conversion even with the electron-poor aniline.

Experimental Workflows (Visualized)

Workflow Diagram

Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability.

Troubleshooting & FAQs

Q1: My SnAr reaction (Route A) stalled at 60% conversion. Adding more methylamine didn't help.

-

Diagnosis: The leaving group fluoride (F-) is accumulating and may be inhibiting the reaction or the solvent is too "dry" (fluoride salts are insoluble and coat the surface).

-

Fix:

-

Solvent Switch: Switch from THF to DMSO or NMP . Polar aprotic solvents accelerate SnAr by orders of magnitude.

-

Temperature: Increase temperature to 90°C . The CF3 group provides enough activation to prevent decomposition.

-

Additive: Add a crown ether (18-Crown-6) if using K₂CO₃ to solubilize the carbonate.

-

Q2: In the Reductive Amination (Route B), I am seeing 15% starting material and 10% dimethyl impurity.

-

Diagnosis: The "Goldilocks" problem. The imine formation is slow (due to sterics), but once formed, it reduces and methylates again.

-

Fix:

-

Use TFE: Run the reaction in 2,2,2-Trifluoroethanol . This solvent hydrogen-bonds to the imine, activating it for reduction while suppressing the nucleophilicity of the product (preventing the second methylation).

-

Stepwise Addition: Do not add NaBH₄ immediately. Stir Aniline + Paraformaldehyde + Acid for 2 hours at 60°C to ensure imine formation before cooling and adding the hydride.

-

Q3: I cannot separate the N-methyl product from the unreacted primary aniline.

-

Diagnosis: Both are weak bases with similar polarities.

-

Fix: Chemical Separation (Acetic Anhydride Trick).

-

Add 1.1 eq of Acetic Anhydride to the crude mixture.

-

The unreacted primary aniline reacts rapidly to form the acetamide (neutral). The bulky secondary amine (your product) reacts much slower due to the 2,6-substitution.

-

Perform an acid-base extraction. The N-methyl product remains basic and extracts into HCl; the acetamide impurity stays in the organic layer.

-

Optimization Data Tables

Table 1: Solvent Effects on SnAr Yield (Route A)

Conditions: 2,6-difluorobenzotrifluoride (1.0 eq), MeNH₂ (3.0 eq), 80°C, 4h.

| Solvent | Dielectric Constant | Conversion (%) | Mono:Bis Ratio | Notes |

| THF | 7.5 | 35% | >99:1 | Too slow. |

| Ethanol | 24.5 | 78% | 95:5 | Good green option. |

| DMSO | 46.7 | 98% | 92:8 | Recommended. Fast but requires workup. |

| Toluene | 2.4 | <10% | N/A | Non-polar solvents fail. |

Table 2: Reducing Agents for Route B

Conditions: Aniline (1.0 eq), Paraformaldehyde (5.0 eq), Solvent: TFE.

| Reducing Agent | Acid Catalyst | Yield (%) | Comment |

| NaBH₄ | TFA | 65% | Strong reduction; some over-methylation. |

| NaCNBH₃ | AcOH | 72% | Slower, toxic byproducts. |

| H₂ / Pd/C | None | 40% | Fails due to catalyst poisoning by F/amines. |

| NaBH(OAc)₃ | TFA | 88% | Recommended. Best balance of activity/selectivity. |

References

-

SnAr Mechanism & Solvent Effects

- Nucleophilic Arom

-

Source:

-

Reductive Amination in TFE

- A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.

-

Source:

-

N-Methylation Protocols

- Catalytic N-methyl

-

Source:

-

General Reactivity of Trifluoromethyl Anilines

- Preparation of trifluoromethylanilines (P

-

Source:

Sources

solving solubility issues with 2-fluoro-N-methyl-6-(trifluoromethyl)aniline

Technical Support Center: Handling & Solubilizing 2-Fluoro-N-methyl-6-(trifluoromethyl)aniline

Case ID: 2F-NMe-6CF3-SOL Classification: Fluorinated Aromatic Amines / Solubility Optimization Status: Active Guide

Executive Summary: The "Ortho-Effect" Trap

Researchers frequently encounter solubility and reactivity failures with 2-fluoro-N-methyl-6-(trifluoromethyl)aniline because they treat it like a standard aniline. It is not.

The combination of an ortho-fluorine and a bulky ortho-trifluoromethyl group creates a "bunker effect" around the nitrogen. This drastically lowers the

Module 1: Critical Solubility Parameters

Before attempting dissolution, verify your experimental parameters against the compound's profile.

| Parameter | Value (Approx.) | Implication for Handling |

| State | Low-melting solid / Oil | May exist as a supercooled liquid; requires gentle warming to handle. |

| Predicted LogP | ~2.8 - 3.2 | Highly lipophilic. Insoluble in pure water.[1] |

| Predicted | < 1.5 | Critical: Will not protonate in pH 7 buffers. Unstable salts in water. |

| H-Bond Donors | 1 (NH) | Weak donor due to electron-withdrawing groups. |

| Best Solvents | DMSO, DMF, DCM, MeOH | Use polar aprotic solvents for stock solutions. |

Module 2: Troubleshooting Scenarios

Scenario A: "The compound precipitates immediately upon adding to aqueous buffer (PBS/Media)."

Diagnosis:

You are experiencing "Crash-Out" due to the hydrophobic effect. The

Protocol: The "Step-Down" Dilution Method Do not inject the concentrated stock directly into the bulk media.

-

Prepare Stock: Dissolve compound in 100% DMSO to 100 mM.

-

Intermediate Phase: Prepare a "transitional" solution.

-

Mix the DMSO stock 1:1 with PEG-400 or Propylene Glycol .

-

Why? This reduces the dielectric shock when hitting the water.

-

-

Surfactant Shielding (For Biological Assays):

-

Final Dilution: Slowly add the Intermediate Mix to the surfactant-containing buffer with rapid vortexing.

Scenario B: "I cannot isolate the Hydrochloride (HCl) salt, or it turns into an oil."

Diagnosis:

You are fighting low basicity . The electron-withdrawing induction from the 2-Fluoro and 6-Trifluoromethyl groups pulls electron density away from the nitrogen lone pair. Furthermore, the steric bulk of the

-

Result: The equilibrium favors the free base. If you add aqueous HCl, the salt hydrolyzes immediately, and the free base separates as an oil.

Protocol: Anhydrous Salt Formation If you must have a solid salt, water must be excluded entirely.

-

Solvent: Dissolve the free base in anhydrous Diethyl Ether or Dichloromethane (DCM) .

-

Acid Source: Use 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane (Commercially available anhydrous reagents).

-

Precipitation:

-

Add acid dropwise at 0°C under Nitrogen.

-

If oil forms, scratch the glass side to induce nucleation.

-

Add anhydrous Hexane or Heptane to force precipitation.

-

-

Filtration: Filter rapidly under inert gas. These salts are often hygroscopic; moisture from the air will hydrolyze them back to the oil.

Scenario C: "Reaction yields are low in nucleophilic substitution (S_NAr or Alkylation)."

Diagnosis: This is often mistaken for a solubility issue, but it is actually a Nucleophilicity issue. The nitrogen is sterically crowded and electronically deactivated.

Protocol: Solvent & Catalyst Switch

-

Solvent: Switch from Ethanol/Methanol to DMF or NMP (N-methyl-2-pyrrolidone). These high-boiling polar aprotic solvents stabilize the transition state and improve solubility at high temperatures.

-

Temperature: This molecule requires energy. Run reactions at 80°C - 120°C .

-

Base: Use Cesium Carbonate (

) instead of Potassium Carbonate.-

Why? The "Cesium Effect" improves solubility in organic solvents and promotes reaction with weak nucleophiles.

-

Module 3: Decision Logic Visualization

The following flowchart guides you through the optimal solubilization strategy based on your end application.

Caption: Decision tree for solvent selection based on experimental intent. Green nodes indicate standard paths; Red nodes indicate intervention strategies for difficult solubility.

Frequently Asked Questions (FAQs)

Q1: Why is the

Q2: Can I use Cyclodextrins (HP-